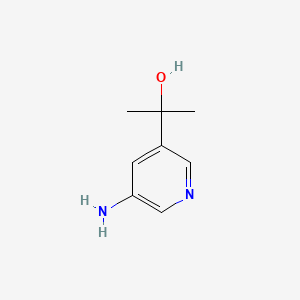
2-(5-Aminopyridin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Aminopyridin-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminopyridin-3-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-aminopyridine.
Alkylation: The 5-aminopyridine undergoes alkylation with an appropriate alkylating agent, such as 2-bromo-2-propanol, under basic conditions to introduce the propanol group at the 2-position.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(5-Aminopyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-(5-Aminopyridin-3-yl)propan-2-one.
Reduction: 2-(5-Aminopyridin-3-yl)propan-2-amine.
Substitution: Derivatives with different alkyl or acyl groups.
Scientific Research Applications
2-(5-Aminopyridin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Aminopyridin-3-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical interactions, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminopyridin-3-yl)propan-1-ol: Similar structure but with the hydroxyl group at a different position.
2-(4-Aminopyridin-3-yl)propan-2-ol: Similar structure but with the amino group at a different position.
5-Aminopyridin-2-ol: Lacks the propanol group.
Uniqueness
2-(5-Aminopyridin-3-yl)propan-2-ol is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(5-aminopyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)6-3-7(9)5-10-4-6/h3-5,11H,9H2,1-2H3 |
InChI Key |
OGGFCDYNHWGDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CN=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















